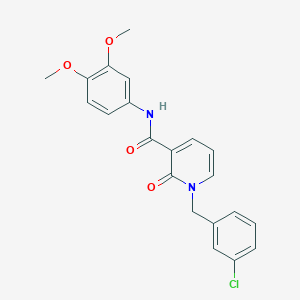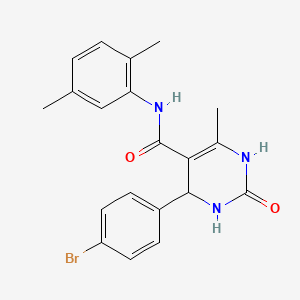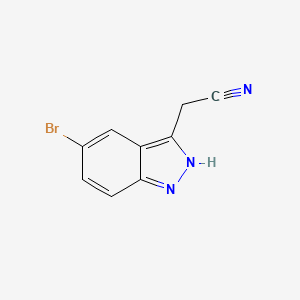
2-(5-Bromo-1H-indazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(5-Bromo-1H-indazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-1H-indazol-3-yl)acetonitrile” includes an indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom attached to the 5th carbon of the indazole ring .科学的研究の応用
1. Catalysis and Polymerization
The application of related indazole compounds in catalysis is highlighted in the study by Hurtado et al. (2010), where a ligand synthesized from 1H-indazole was used in palladium(II) complexes. These complexes demonstrated potential as catalysts in ethylene polymerization and C–C coupling reactions, suggesting a possible area of interest for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in similar catalytic processes (Hurtado et al., 2010).
2. Synthesis of New Compounds
Indazole derivatives are integral in synthesizing various heterocyclic compounds. For example, Reisner et al. (2005) discussed the ruthenium(II)-mediated coupling reaction of acetonitrile with 1H-indazole, leading to the formation of new complexes with potential applications in drug development and materials science (Reisner et al., 2005).
3. Fluorescent Derivatives for Antibacterial Applications
Indazole compounds have been used to synthesize new fluorescent pyrazolo[4,3-a]acridine derivatives with strong antibacterial activities, as demonstrated by Daghigh et al. (2014). This suggests that 2-(5-Bromo-1H-indazol-3-yl)acetonitrile could be explored for creating new antibacterial agents with potential diagnostic or therapeutic applications (Daghigh et al., 2014).
4. Antifungal Agent Development
Park et al. (2007) explored the use of indazole-linked triazoles as potential antifungal agents, with one compound showing significant activity against various fungal species. This research suggests a role for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in the development of new antifungal medications (Park et al., 2007).
特性
IUPAC Name |
2-(5-bromo-2H-indazol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIYPKMKTJJQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1H-indazol-3-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)

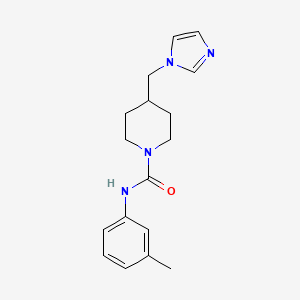

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-[(2-Bromophenyl)-phenylmethyl]-6-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2437331.png)
![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
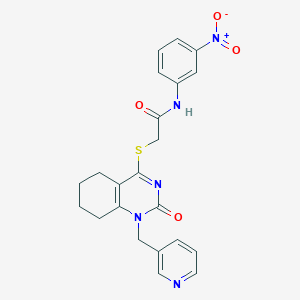
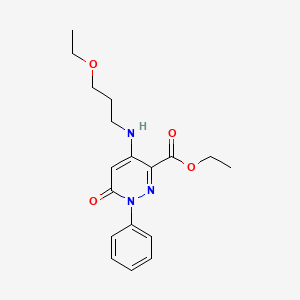
![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)
